molecular formula C11H14N2O B1463979 3-(Methylamino)-1-phenylpyrrolidin-2-one CAS No. 488838-56-8

3-(Methylamino)-1-phenylpyrrolidin-2-one

Cat. No. B1463979
CAS RN: 488838-56-8
M. Wt: 190.24 g/mol
InChI Key: IGABWECUFIXIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-1-phenylpyrrolidin-2-one, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a psychoactive drug that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, the scientific community has also taken an interest in MPHP due to its potential in medicinal and research applications.

Scientific Research Applications

Anti-HIV Applications

3-(Methylamino)-1-phenylpyrrolidin-2-one derivatives have shown potential in anti-HIV research. A study by (Tamazyan et al., 2007) found that 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound related to 3-(Methylamino)-1-phenylpyrrolidin-2-one, exhibits potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor.

Antitumor and Antimicrobial Properties

Compounds related to 3-(Methylamino)-1-phenylpyrrolidin-2-one have been synthesized with potential applications in antitumor and antimicrobial treatments. For instance, (Azmy et al., 2018) reported on the microwave-assisted synthesis of novel antitumor and antimicrobial compounds, highlighting the significant purity, yield, and eco-friendly reaction conditions of the synthesized products.

Synthesis of Neuroleptics

Research by (Iwanami et al., 1981) focused on the synthesis of benzamides derived from compounds similar to 3-(Methylamino)-1-phenylpyrrolidin-2-one, which showed potential as neuroleptics. The study evaluated the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity.

Antibacterial Activity

The antibacterial activity of derivatives of 3-(Methylamino)-1-phenylpyrrolidin-2-one has been explored. (Shi et al., 2011) reported the synthesis of 3-methylenepyrrolidine formyl hydroxyamino derivatives, which exhibited better in vitro antibacterial activity than existing drugs against drug-resistant clinical isolates, including MRSA and Haemophilus influenzae.

PARP Inhibitor for Cancer Treatment

In cancer research, derivatives of 3-(Methylamino)-1-phenylpyrrolidin-2-one have been identified as poly(ADP-ribose) polymerase (PARP) inhibitors. (Penning et al., 2009) discussed the development of these compounds, specifically highlighting one compound (ABT-888) in clinical trials for its potent inhibition of PARP-1 and PARP-2 enzymes, and its potential efficacy in combination with other cancer treatments.

properties

IUPAC Name

3-(methylamino)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-10-7-8-13(11(10)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABWECUFIXIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-phenylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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